molecular formula C17H16N2O2 B11571444 5-[(4-Methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[(4-Methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11571444
M. Wt: 280.32 g/mol
InChI Key: PRKJYNIBYUXBIA-UHFFFAOYSA-N
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Description

5-[(4-Methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 5-[(4-Methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-methylphenylhydrazine with an appropriate carboxylic acid derivative. One common synthetic route includes the following steps:

    Formation of the hydrazone: 4-Methylphenylhydrazine reacts with a carboxylic acid derivative to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the oxadiazole ring.

    Substitution: The oxadiazole ring is then substituted with the 4-methylphenoxy group through a nucleophilic substitution reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

5-[(4-Methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogenation or alkylation can be achieved using reagents like halogens (Cl2, Br2) or alkyl halides (R-X).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(4-Methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-Methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

5-[(4-Methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    4-Methylphenyl-1,2,4-oxadiazole: Lacks the 4-methylphenoxy group, resulting in different chemical and biological properties.

    5-Phenyl-3-(4-methylphenyl)-1,2,4-oxadiazole: Contains a phenyl group instead of the 4-methylphenoxy group, leading to variations in reactivity and applications.

    5-(4-Methylphenoxy)-3-(4-methylphenyl)-1,2,4-oxadiazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

5-[(4-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H16N2O2/c1-12-3-7-14(8-4-12)17-18-16(21-19-17)11-20-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3

InChI Key

PRKJYNIBYUXBIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)C

Origin of Product

United States

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